H-Asn-OtBu HCl

Description

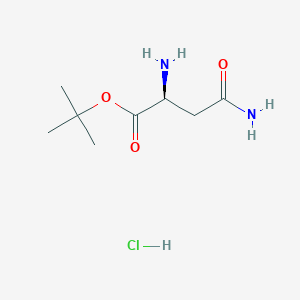

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCUXXNGWROA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584954 | |

| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63094-81-5 | |

| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Asn-OtBu HCl: A C-Terminally Protected Asparagine for Advanced Peptide Synthesis

Introduction: Navigating the Challenges of Asparagine in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. The precise, stepwise assembly of amino acids into complex chains allows for the creation of novel therapeutics, research tools, and biomaterials. However, not all amino acids are created equal in their amenability to synthesis. Asparagine (Asn), with its reactive side-chain amide, presents a notorious challenge: the propensity to form a cyclic aspartimide intermediate during peptide synthesis. This side reaction can lead to a cascade of undesirable outcomes, including racemization and the formation of β-aspartyl peptide impurities, compromising the integrity and yield of the target peptide.

To circumvent these issues, various protection strategies have been developed. While Nα-Fmoc protected asparagine with a trityl (Trt) side-chain protecting group (Fmoc-Asn(Trt)-OH) is a widely adopted solution, specific applications, such as the synthesis of protected peptide fragments for convergent synthesis strategies, necessitate alternative building blocks. This is where H-Asn-OtBu HCl, or L-Asparagine tert-butyl ester hydrochloride, emerges as a valuable, albeit more specialized, tool.

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of H-Asn-OtBu HCl. We will delve into the causality behind its use, provide field-proven insights into its application in solid-phase peptide synthesis (SPPS), and offer a critical discussion of its advantages and limitations.

Chemical Structure and Physicochemical Properties

H-Asn-OtBu HCl is the hydrochloride salt of the tert-butyl ester of L-asparagine. The key structural feature is the protection of the C-terminal carboxylic acid as a tert-butyl (OtBu) ester, leaving the Nα-amino group free (as the hydrochloride salt) and the side-chain amide unprotected.

Chemical Structure:

Physicochemical Data Summary:

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2S)-2-amino-3-carbamoylpropanoate hydrochloride | [1] |

| Synonyms | L-Asparagine tert-butyl ester hydrochloride, H-Asn-OtBu.HCl | [2][3] |

| CAS Number | 63094-81-5 | [2][3][4] |

| Molecular Formula | C₈H₁₇ClN₂O₃ | [5] |

| Molecular Weight | 224.69 g/mol | [3][6][7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 96-98 °C or ~110–115°C (variable) | [2][8] |

| Solubility | Soluble in methanol and Dimethyl Sulfoxide (DMSO) | [2] |

Note on Melting Point: The reported melting point for H-Asn-OtBu HCl shows some variability in the literature. This could be attributed to differences in purity or the crystalline form of the material. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Synthesis of H-Asn-OtBu HCl: A Practical Protocol

The synthesis of H-Asn-OtBu HCl is typically achieved through the deprotection of a suitably N-protected asparagine tert-butyl ester. A common and effective method involves the catalytic hydrogenation of N-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu).

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established literature procedures[9].

-

Dissolution: Dissolve 23.6 grams (73.2 mmols) of Z-Asn-OtBu in 200 ml of ethyl acetate in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 2 grams of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen gas) with vigorous stirring. The reaction is typically complete within 1 hour, as indicated by the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Concentration and Crystallization: Concentrate the filtrate under reduced pressure. The product, H-Asn-OtBu, will crystallize out.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

-

Salt Formation (Optional but Recommended): For improved stability and handling, the free base can be converted to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether) and treating it with a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether). The resulting hydrochloride salt can then be isolated by filtration and dried.

Rationale behind Experimental Choices:

-

Z-group as N-protection: The benzyloxycarbonyl (Z) group is chosen for its stability under the conditions required for tert-butyl ester formation and its facile removal by catalytic hydrogenation, which is a clean and efficient deprotection method.

-

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenolysis of benzyl-type protecting groups.

-

Ethyl Acetate as Solvent: Ethyl acetate is a good solvent for the starting material and product, and it is relatively easy to remove under reduced pressure.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-Asn-OtBu HCl is in solid-phase peptide synthesis, particularly for the synthesis of protected peptide fragments that can be used in convergent or fragment-based synthesis strategies. By incorporating H-Asn-OtBu HCl as the C-terminal residue, the resulting peptide fragment will have a protected C-terminus, which is essential for subsequent fragment condensation steps.

Detailed SPPS Protocol: Incorporation of H-Asn-OtBu HCl as the C-terminal Residue

This protocol describes the manual loading of H-Asn-OtBu HCl onto a 2-chlorotrityl chloride (2-CTC) resin, a highly acid-labile resin suitable for the synthesis of protected peptide fragments.

Materials:

-

2-Chlorotrityl chloride resin

-

H-Asn-OtBu HCl

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Standard Fmoc-protected amino acids for subsequent couplings

-

Coupling reagents (e.g., HBTU, HATU)

-

HOBt or Oxyma

-

20% (v/v) Piperidine in DMF

Workflow Diagram:

Caption: Workflow for SPPS using H-Asn-OtBu HCl as the C-terminal residue.

Step-by-Step Methodology:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a suitable reaction vessel.

-

Loading of the First Amino Acid (H-Asn-OtBu HCl):

-

In a separate vial, dissolve H-Asn-OtBu HCl (2-3 equivalents relative to the resin loading capacity) in a minimal amount of DMF, then dilute with DCM.

-

Add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and activate the resin.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

-

Capping: To cap any unreacted chlorotrityl groups, wash the resin with DCM and then treat with a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and then with DMF to prepare for the next coupling step.

-

Subsequent Couplings (Standard Fmoc Chemistry):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU, 3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes. Add this activated solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

-

Peptide Elongation: Repeat step 5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase HPLC.

Causality and Trustworthiness in the Protocol:

-

Choice of 2-CTC Resin: The high acid lability of the 2-chlorotrityl resin allows for the cleavage of the protected peptide fragment under mild acidic conditions that keep the tert-butyl ester and other acid-labile side-chain protecting groups intact.

-

Use of DIPEA in Loading: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride of H-Asn-OtBu HCl and to activate the resin for the initial loading.

-

Capping Step: This is a critical step to prevent the formation of deletion sequences by blocking any remaining reactive sites on the resin.

-

In Situ Activation: Pre-activating the incoming Fmoc-amino acid with a coupling reagent like HBTU ensures efficient and rapid peptide bond formation, minimizing the risk of side reactions.

-

Cleavage Cocktail: The combination of TFA, TIS, and water is a standard and robust cleavage cocktail. TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like tryptophan.

The Aspartimide Problem: A Critical Consideration

The primary motivation for using protected asparagine derivatives is to mitigate the formation of aspartimide. This side reaction is particularly problematic when asparagine is followed by a glycine, serine, or alanine residue in the peptide sequence. During the piperidine-mediated Fmoc deprotection, the deprotected Nα-amine can attack the side-chain amide of the preceding asparagine residue, forming a stable five-membered ring (the aspartimide). This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate by HPLC.

While H-Asn-OtBu HCl itself does not have a side-chain protecting group, its use as a C-terminal residue means that the subsequent coupling will be to its Nα-amine. If the preceding residue in a fragment is asparagine, that asparagine should have its side-chain protected (e.g., with a trityl group) to prevent aspartimide formation during the synthesis of that fragment.

Diagram of Aspartimide Formation:

Caption: Mechanism of aspartimide formation from an asparagine residue.

Spectroscopic Characterization: What to Expect

While a comprehensive, publicly available dataset of NMR and IR spectra for H-Asn-OtBu HCl is not readily found, we can predict the key spectroscopic features based on its chemical structure. Researchers should always perform their own characterization to verify the identity and purity of the starting material.

-

¹H NMR: Expected signals would include a singlet at ~1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, multiplets in the range of 2.5-3.0 ppm for the β-protons (CH₂) of the asparagine side chain, a multiplet around 4.0 ppm for the α-proton (CH), and broad signals for the amine and amide protons, the chemical shifts of which would be dependent on the solvent and concentration.

-

¹³C NMR: Key signals would include a peak around 28 ppm for the methyl carbons of the tert-butyl group, a quaternary carbon signal around 83 ppm for the tert-butyl C-O, signals for the α- and β-carbons of the asparagine backbone, and two carbonyl signals for the ester and amide groups.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the N-H stretching of the primary amine and amide, C=O stretching of the ester and amide, and C-H stretching of the aliphatic groups.

-

Mass Spectrometry (ESI-MS): The positive ion mode would show a prominent peak for the molecular ion [M+H]⁺ at approximately m/z 189.1.

Conclusion and Future Perspectives

H-Asn-OtBu HCl is a specialized amino acid derivative that serves as a valuable tool for peptide chemists, particularly in the context of synthesizing protected peptide fragments for convergent synthesis strategies. Its C-terminal tert-butyl ester protection allows for the construction of peptide chains with a masked C-terminus, ready for subsequent fragment condensation. While its use requires careful consideration of the overarching synthetic strategy, particularly concerning the management of asparagine side-chain reactions in adjacent residues, it offers a level of synthetic flexibility that is not achievable with standard Nα-Fmoc protected amino acids alone.

As the demand for more complex and larger synthetic peptides continues to grow, the strategic use of building blocks like H-Asn-OtBu HCl will remain a key enabler of innovation in drug discovery and materials science. A thorough understanding of its properties and the rationale behind its application, as outlined in this guide, empowers researchers to tackle more ambitious synthetic targets with a higher degree of confidence and success.

References

- G. B. Fields, R. L. Noble. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.35, 161-214 (1990).

-

AAPPTec. Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. [Link]

-

PubChem. L-Asparagine tert-butyl ester. [Link]

-

PrepChem.com. Synthesis of (2) H-Asn-OtBu. [Link]

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. H-Asn-OtBu.HCl - SRIRAMCHEM [sriramchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

An In-Depth Technical Guide to H-Asn-OtBu HCl: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Amino Acids in Peptide Synthesis

In the intricate field of drug discovery and biochemical research, the chemical synthesis of peptides is a foundational technology. It allows for the creation of novel therapeutics, research tools, and biomaterials by systematically linking amino acids in a defined sequence. The success of this endeavor hinges on a sophisticated strategy of temporary chemical modifications known as "protecting groups." These molecular scaffolds selectively mask reactive functional groups on amino acid building blocks, directing the reaction pathway and preventing a cascade of unwanted side reactions.

This guide focuses on a pivotal building block in the synthetic chemist's arsenal: H-Asn-OtBu HCl , or L-Asparagine tert-butyl ester hydrochloride. We will delve into its chemical properties, its mechanistic role in the widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, and provide field-proven protocols for its application. The primary objective is to equip researchers with the technical understanding necessary to leverage this reagent effectively, ensuring the integrity and purity of their synthetic peptides.

Section 1: Core Characteristics of H-Asn-OtBu HCl

H-Asn-OtBu HCl is a derivative of the natural amino acid L-asparagine, where the alpha-carboxyl group is protected as a tert-butyl (OtBu) ester and the molecule is supplied as a stable hydrochloride salt. This specific combination of features is deliberately engineered for optimal performance in peptide synthesis.

Physicochemical Properties

A precise understanding of the reagent's properties is the first step toward its successful application. The key quantitative data for H-Asn-OtBu HCl are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | L-Asparagine tert-butyl ester hydrochloride | [1] |

| Synonyms | H-Asn-OBut HCl, L-Asn-OtBu·HCl | [1] |

| CAS Number | 63094-81-5 | [1] |

| Molecular Formula | C₈H₁₆N₂O₃·HCl | [1] |

| Molecular Weight | 224.69 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in organic solvents like methanol and DMSO | [1] |

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it less prone to degradation during storage.[1]

Section 2: The Mechanistic Imperative for Side-Chain Protection of Asparagine

Asparagine, and its close relative aspartic acid, are notorious for causing complications during peptide synthesis. The primary culprit is a debilitating side reaction known as aspartimide formation .

The Problem: Aspartimide Formation

During the Fmoc-SPPS cycle, the temporary Fmoc protecting group on the N-terminus is removed using a basic solution, typically 20% piperidine in DMF.[2] Under these basic conditions, the backbone amide nitrogen of the amino acid following an unprotected or inadequately protected asparagine (or aspartic acid) residue can act as a nucleophile. It attacks the side-chain carbonyl group, forming a stable, five-membered succinimide ring known as an aspartimide.[3][4][5]

This cyclization is highly problematic for several reasons:

-

Chain Termination: The aspartimide intermediate can be unreactive to the next incoming amino acid, halting the peptide elongation.[5]

-

Formation of Impurities: The aspartimide ring can be re-opened by the basic conditions, but this occurs non-selectively, leading to a mixture of the desired α-peptide and the undesired β-peptide isomer, which is difficult to separate.[3][4]

-

Racemization: The process can lead to the loss of stereochemical integrity at the α-carbon of the aspartic acid residue.[4]

The propensity for aspartimide formation is sequence-dependent, being particularly severe in motifs like Asp-Gly, Asp-Asn, and Asp-Ser.[3]

The Solution: The Role of the tert-Butyl (OtBu) Protecting Group

To circumvent this destructive side reaction, a "permanent" protecting group is installed on the side chain. In the context of Fmoc/tBu chemistry, the tert-butyl group is a cornerstone of this strategy. While H-Asn-OtBu HCl protects the C-terminal carboxyl group, the principle is most critically applied to the side chain of the incoming Fmoc-protected amino acid (i.e., Fmoc-Asp(OtBu)-OH). However, understanding the OtBu group's function is central to the topic.

The tert-butyl ester provides steric hindrance, physically blocking the backbone amide nitrogen from attacking the side-chain carbonyl.[6][7] This bulky group effectively prevents the formation of the five-membered ring intermediate, thereby suppressing aspartimide formation and preserving the integrity of the growing peptide chain.[8]

Section 3: Synthesis and Handling

Synthesis of H-Asn-OtBu HCl

While typically purchased from specialized chemical suppliers, understanding the synthesis provides valuable context. A common laboratory-scale synthesis involves two main stages: protection and deprotection.

-

Esterification: L-Asparagine is first protected at the N-terminus, often with a benzyloxycarbonyl (Z) group. The resulting Z-Asn-OH is then reacted with isobutylene in the presence of an acid catalyst (e.g., PTSA) to form the tert-butyl ester, Z-Asn-OtBu.[9]

-

Deprotection & Salt Formation: The Z-group is removed via catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst).[10] The resulting free amine (H-Asn-OtBu) is then dissolved in a dry solvent like ether and treated with a solution of HCl to precipitate the desired hydrochloride salt.[9]

Safe Handling and Storage

As a senior scientist, ensuring laboratory safety is paramount. H-Asn-OtBu HCl should be handled with standard precautions for chemical reagents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[1]

-

Storage: The compound is stable but should be stored in a cool, dry, and well-ventilated place, protected from light and moisture. Keep the container tightly sealed to prevent degradation.[1]

Section 4: Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This section provides a validated, step-by-step protocol for the use of a protected asparagine derivative in a manual Fmoc/tBu solid-phase peptide synthesis workflow. This protocol assumes the use of a pre-loaded resin (e.g., H-Phe-Wang Resin) and the incorporation of Fmoc-Asn(Trt)-OH, which is more commonly used for chain elongation than H-Asn-OtBu HCl due to solubility and side-reaction prevention at the side-chain amide.[11][12] However, the principles of coupling and deprotection are directly relevant.

Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin.

-

Amino Acids: Fmoc-protected amino acids (e.g., Fmoc-Asn(Trt)-OH).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% Piperidine in DMF (v/v).

-

Activation/Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N'-Diisopropylethylamine).

-

Washing Solvents: DMF, DCM, Isopropanol.

-

Monitoring: 2% Ninhydrin in Ethanol, Pyridine, Phenol in Ethanol (for Kaiser Test).

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[13]

-

Precipitation: Cold diethyl ether.

Step-by-Step SPPS Cycle

This protocol outlines one full cycle of deprotection and coupling.

// Causal links Deprotect -> Kaiser1 [style=dashed, color="#5F6368", label="Validates deprotection"]; Couple -> Kaiser2 [style=dashed, color="#5F6368", label="Validates coupling"]; } end Caption: Step-by-step workflow for incorporating a protected amino acid.

-

Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.[14]

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution, agitate for 10-15 minutes, drain, and repeat once. This removes the N-terminal Fmoc group, exposing a free amine.[13]

-

Washing: Thoroughly wash the resin to remove all traces of piperidine and the fulvene byproduct. A typical wash cycle is DMF (x5), DCM (x3), DMF (x3).[13]

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve the next amino acid (e.g., Fmoc-Asn(Trt)-OH, 3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to react for 5-10 minutes. The solution will typically change color, indicating activation.

-

Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly as in Step 3.

-

Process Validation (Kaiser Test): Take a small sample of beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates that all free amines have been coupled, and the reaction is complete. If the beads turn blue, the coupling is incomplete and Step 5 should be repeated.[15]

-

Repeat: The cycle (Steps 2-7) is repeated for each amino acid in the sequence.

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all permanent side-chain protecting groups (including the OtBu and Trt groups) are removed simultaneously.

-

Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate gently for 2-3 hours at room temperature. The strong acid (TFA) cleaves the peptide from the linker and removes the acid-labile protecting groups.[13] The scavengers (TIS, H₂O) trap the reactive carbocations (e.g., tert-butyl cations) generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[16]

-

Isolation: Filter the resin and collect the TFA filtrate.

-

Precipitation: Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. The crude peptide will precipitate as a white solid.

-

Purification: Pellet the peptide via centrifugation, wash with cold ether, and dry under vacuum. The crude product is then typically purified using reverse-phase HPLC.

Conclusion

H-Asn-OtBu HCl and its side-chain protected counterparts like Fmoc-Asn(Trt)-OH are not merely reagents; they are enabling tools that address fundamental chemical challenges in peptide synthesis. The strategic use of the tert-butyl protecting group is a classic example of how careful molecular design can overcome inherent reactivity issues, such as aspartimide formation, that would otherwise compromise the synthesis of complex and therapeutically relevant peptides. By understanding the mechanistic principles behind its use and adhering to validated protocols, researchers can confidently incorporate asparagine into their target sequences, ensuring higher purity, greater yield, and ultimately, more reliable scientific outcomes.

References

-

Re-evaluation of the structure of the side-product obtained during the synthesis of a peptide containing the -Asp(tBu)-Gly- sequence. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie. [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Link]

-

The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]

-

Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. [Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Synthesis of (2) H-Asn-OtBu. PrepChem.com. [Link]

-

Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

- 1. H-Asn-OtBu.HCl - SRIRAMCHEM [sriramchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. peptide.com [peptide.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Solubility of H-Asn-OtBu HCl in Organic Solvents

Abstract

L-Asparagine tert-butyl ester hydrochloride (H-Asn-OtBu HCl) is a pivotal protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1][2] Its efficacy in these applications is fundamentally linked to its solubility characteristics in the organic solvents that govern reaction kinetics, purification, and overall synthesis efficiency.[3] This guide provides a comprehensive analysis of the molecular factors dictating the solubility of H-Asn-OtBu HCl, presents qualitative and quantitative solubility data in common laboratory solvents, details a robust experimental protocol for solubility determination, and discusses the practical implications for researchers in drug development and synthetic chemistry.

Molecular Architecture and Theoretical Solubility Profile

To comprehend the solubility behavior of H-Asn-OtBu HCl, a detailed examination of its molecular structure is essential. The molecule's properties are a composite of its constituent functional groups, each contributing uniquely to its interaction with different solvent environments.

Chemical Structure: H-Asn-OtBu HCl

The structure features three key regions that dictate its solubility:

-

α-Amino Group (Hydrochloride Salt): The primary amine is protonated, forming a hydrochloride salt. This ionic character significantly increases the molecule's polarity and its propensity to dissolve in polar solvents, particularly those capable of solvating ions.

-

tert-Butyl (OtBu) Ester: This bulky, non-polar alkyl group protects the α-carboxyl group.[2] It introduces significant hydrophobic character, enhancing solubility in organic solvents compared to unprotected asparagine.[2]

-

Side-Chain Amide: The primary amide (-CONH₂) on the asparagine side chain is polar and can act as both a hydrogen bond donor and acceptor. This functionality promotes interaction with polar protic and aprotic solvents.

The interplay between the ionic hydrochloride salt, the polar side-chain amide, and the hydrophobic tert-butyl ester results in an amphipathic molecule. Its solubility is therefore highest in polar organic solvents that can effectively solvate both the charged and non-polar portions of the molecule.

Core Factors Influencing Solubility

The dissolution of a protected amino acid is a multifactorial process.[3] Understanding these factors allows researchers to make informed decisions when selecting solvents for synthesis, purification, or analysis.

-

Solvent Polarity and Type: The principle of "like dissolves like" is paramount. H-Asn-OtBu HCl's ionic nature favors polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the side-chain amide and solvate the hydrochloride salt, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are excellent solubilizing agents for a wide range of protected amino acids.[3] They possess large dipole moments and can effectively solvate the ionic portion of the molecule while their organic character accommodates the tert-butyl group. DMSO and DMF are frequently mentioned as effective solvents.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the hydrochloride salt and the side-chain amide, solubility in these solvents is expected to be negligible.

-

-

Temperature: For most solid-liquid systems, solubility is endothermic and thus increases with temperature.[3][7] In cases of marginal solubility, gentle warming can be an effective strategy to achieve dissolution, though the thermal stability of the compound must be considered.

-

Purity of Reagents: The presence of impurities in either the H-Asn-OtBu HCl solid or the solvent can significantly impact solubility.[3] Impurities can sometimes act as nucleation sites, promoting precipitation and reducing the apparent solubility.[3] Using high-purity reagents is crucial for obtaining reproducible results.

Solubility Data in Common Organic Solvents

The following table consolidates available qualitative data on the solubility of H-Asn-OtBu HCl. This information is critical for selecting appropriate solvent systems for various laboratory procedures.

| Solvent | Formula | Type | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble / Readily Soluble | [1] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble / Readily Soluble | [1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Expected to be Soluble | [3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Expected to be Soluble | [3] |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Expected to be Soluble | [7] |

| Water | H₂O | Polar Protic | Soluble | [8] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Sparingly Soluble to Insoluble | [8] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Sparingly Soluble to Insoluble | [7] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | [7] |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | General Principle |

Note: "Expected to be Soluble" is based on the solvent's properties as an excellent solubilizing agent for similar protected amino acids used in SPPS.[3] Researchers should always perform a small-scale test to confirm solubility for their specific application.

Experimental Protocol for Solubility Determination

This section provides a standardized, self-validating protocol for determining the qualitative and semi-quantitative solubility of H-Asn-OtBu HCl. This procedure allows researchers to reliably assess solubility in novel solvent systems or under specific experimental conditions.

Objective: To determine the approximate solubility of H-Asn-OtBu HCl in a selected organic solvent at a specific temperature (e.g., room temperature, 25°C).

Materials & Equipment:

-

H-Asn-OtBu HCl (≥98% purity)

-

Test solvent (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

Centrifuge

-

HPLC system with UV detector (for quantitative analysis, optional)

-

2 mL glass vials with screw caps

Step-by-Step Methodology:

-

Preparation of a Saturated Solution (Gravimetric Method):

-

Accurately weigh approximately 20-30 mg of H-Asn-OtBu HCl into a pre-weighed 2 mL glass vial. Record the exact mass.

-

Add a small, known volume of the test solvent (e.g., 200 µL) to the vial.

-

Cap the vial securely and vortex for 30 seconds to suspend the solid.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C) and agitate for at least 4-6 hours to ensure equilibrium is reached. A longer duration (up to 24 hours) is preferable for definitive measurements.

-

After equilibration, visually inspect the vial. If all the solid has dissolved, add another accurately weighed portion of H-Asn-OtBu HCl (e.g., 10 mg) and repeat steps 1.3-1.4. Continue this process until a persistent excess of solid remains, indicating a saturated solution.

-

Once saturation is confirmed, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

-

-

Solubility Calculation:

-

Carefully remove a known volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette, ensuring no solid particles are disturbed.

-

Transfer the supernatant to a new, pre-weighed vial. Record the exact volume transferred.

-

Weigh the vial containing the supernatant.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Once the solvent is fully removed, weigh the vial again. The mass difference corresponds to the mass of H-Asn-OtBu HCl that was dissolved in the transferred volume of supernatant.

-

Calculate the solubility in mg/mL using the formula: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant in mL)

-

Self-Validation and Controls:

-

Equilibrium Confirmation: Run parallel experiments with different equilibration times (e.g., 4h, 8h, 24h). Consistent solubility values indicate that equilibrium has been reached.

-

Temperature Control: Ensure the temperature is strictly maintained throughout the experiment, as solubility is temperature-dependent.[3]

-

Solvent Purity: Use fresh, anhydrous solvent where appropriate, as water content can significantly alter the solubility in many organic solvents.

Practical Implications in Research and Development

A thorough understanding of H-Asn-OtBu HCl solubility is not merely academic; it directly impacts the success of complex synthetic workflows.

-

Solid-Phase Peptide Synthesis (SPPS): The efficiency of the coupling reaction in SPPS is critically dependent on the complete dissolution of the incoming protected amino acid in the reaction solvent (typically DMF or NMP).[3] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and significantly complicating the purification of the final peptide.[3] Knowing the solubility limit allows for the preparation of appropriately concentrated stock solutions, ensuring efficient and complete coupling steps.

-

Solution-Phase Synthesis: In solution-phase chemistry, solvent selection dictates reaction rates, equilibrium positions, and product isolation. Choosing a solvent in which H-Asn-OtBu HCl is highly soluble ensures a homogeneous reaction mixture, while selecting a solvent for crystallization in which it is sparingly soluble is key to effective purification.

-

Formulation and Drug Delivery: For peptide therapeutics, solubility is a cornerstone of "drugability." While H-Asn-OtBu HCl is an intermediate, understanding the solubility of such building blocks can provide insights into the properties of the final peptide product.

Conclusion

H-Asn-OtBu HCl is an amino acid derivative with an amphipathic profile, characterized by a polar hydrochloride salt and side-chain amide, and a non-polar tert-butyl ester protecting group. This structure renders it highly soluble in polar organic solvents such as DMSO, methanol, DMF, and NMP, which are staples in peptide synthesis. Its solubility is a critical parameter that influences the efficiency of synthetic protocols and the purity of the resulting products. By leveraging the theoretical principles, empirical data, and robust experimental protocols detailed in this guide, researchers and drug development professionals can optimize their use of this vital building block, mitigating risks associated with poor solubility and accelerating the development of novel peptide-based technologies and therapeutics.

References

- SRIRAMCHEM. H-Asn-OtBu.HCl.

- BenchChem. H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl.

- BenchChem. Solubility of Fmoc-protected amino acids.

-

ResearchGate. Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry of Asparagine Derivatives for Biotech Applications. [Online] Available at: [Link]

Sources

- 1. H-Asn-OtBu.HCl - SRIRAMCHEM [sriramchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. L-天冬酰胺叔丁酯 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. parchem.com [parchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of H-Asn-OtBu HCl for Researchers and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the integrity of starting materials is paramount. L-Asparagine tert-butyl ester hydrochloride (H-Asn-OtBu HCl) is a critical building block, valued for its role in solid-phase peptide synthesis (SPPS), particularly in Fmoc/tBu strategies.[1] Its tert-butyl (OtBu) protecting group is designed to safeguard the side-chain amide functionality, enabling controlled peptide elongation.[1] However, the very features that make this molecule useful also render it susceptible to specific degradation pathways. This guide provides an in-depth analysis of the stability of H-Asn-OtBu HCl, offering field-proven insights into its optimal storage and handling to ensure the reproducibility and success of your research.

Physicochemical Properties and Inherent Stability

H-Asn-OtBu HCl is a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its shelf-life and stability during storage by reducing the reactivity of the free amine.[2] The key to its utility lies in the tert-butyl ester protecting group, which is stable under the basic conditions used for Fmoc removal but labile to acidic conditions for cleavage.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClN₂O₃ | [1] |

| Molecular Weight | 192.65 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Typical) | ≥98% | [1] |

| Solubility | Soluble in methanol and DMSO | [1] |

Critical Factors Influencing the Stability of H-Asn-OtBu HCl

The stability of H-Asn-OtBu HCl is primarily influenced by three factors: moisture, temperature, and pH . These factors can initiate two principal degradation pathways that can compromise the integrity of the molecule and the subsequent peptide synthesis.

Degradation Pathway 1: Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester is susceptible to acid-catalyzed hydrolysis.[4] While this lability is exploited for deprotection in peptide synthesis, premature hydrolysis during storage or handling can lead to the formation of the corresponding carboxylic acid, compromising the purity of the starting material. The presence of moisture, especially in combination with elevated temperatures, can accelerate this degradation. The hydrochloride salt, while enhancing overall stability, can create a mildly acidic environment in the presence of moisture, potentially contributing to auto-catalytic hydrolysis over time.

Degradation Pathway 2: Deamidation of the Asparagine Side Chain

A well-documented degradation pathway for asparagine residues in peptides is deamidation. This non-enzymatic reaction can occur under physiological and other aqueous conditions and proceeds through a cyclic succinimide (cyclic imide) intermediate.[4] This intermediate can then hydrolyze to form a mixture of aspartate and iso-aspartate residues.[4] While this is a greater concern within a peptide sequence, the free amino acid derivative can also be susceptible, particularly in solution. The rate of deamidation is significantly influenced by pH, with increased rates observed at neutral to alkaline pH.[5]

Below is a diagram illustrating the potential degradation pathways of H-Asn-OtBu HCl.

Caption: Potential degradation pathways of H-Asn-OtBu HCl.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of H-Asn-OtBu HCl, the following storage and handling protocols are recommended. These are based on a synthesis of supplier recommendations and established best practices for handling sensitive chemical reagents.

Long-Term Storage of Solid H-Asn-OtBu HCl

For long-term storage, H-Asn-OtBu HCl should be kept in a tightly sealed container in a cool, dry, and dark place.[1]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of both hydrolysis and deamidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces exposure to atmospheric moisture. |

| Light | Protect from light | Prevents potential photochemical degradation. |

| Container | Tightly sealed, opaque container | Prevents moisture ingress and light exposure. |

Handling of Solid H-Asn-OtBu HCl

Given that some amino acid derivatives can be hygroscopic, proper handling during weighing and transfer is crucial to prevent moisture absorption.

Experimental Protocol: Weighing and Handling of H-Asn-OtBu HCl

-

Acclimatization: Before opening, allow the container of H-Asn-OtBu HCl to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture on the cold powder.

-

Controlled Environment: If possible, handle the powder in a glove box under an inert atmosphere or in a low-humidity environment.

-

Rapid Operation: Minimize the time the container is open to the atmosphere. Use a clean, dry spatula for transfer.

-

Secure Sealing: Immediately after dispensing the required amount, securely reseal the container, preferably with paraffin film around the cap for extra protection.

-

Desiccation: Store the opened container in a desiccator containing a suitable desiccant (e.g., silica gel) to absorb any incidental moisture.

Storage of H-Asn-OtBu HCl in Solution

Storing H-Asn-OtBu HCl in solution is generally not recommended for extended periods due to the increased risk of degradation. If solution storage is unavoidable, the following conditions should be observed:

| Parameter | Recommendation | Rationale |

| Temperature | -80°C | Drastically reduces the rate of chemical degradation in solution. |

| Solvent | Anhydrous, aprotic solvent (e.g., DMSO) | Minimizes the availability of water for hydrolysis. |

| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture. |

Stability Testing and Quality Control

Regular quality control of H-Asn-OtBu HCl, especially for long-term stored materials or before use in critical applications, is a self-validating step to ensure the integrity of the compound.

Experimental Protocol: Purity and Degradation Analysis by HPLC

-

Sample Preparation:

-

Prepare a standard solution of H-Asn-OtBu HCl of known concentration in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Prepare a solution of the test sample at the same concentration.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

-

Data Analysis:

-

Compare the chromatogram of the test sample to that of the standard.

-

The appearance of new, more polar peaks (earlier retention times) may indicate the presence of hydrolysis products (H-Asn-OH).

-

Quantify the purity by integrating the peak areas.

-

The following diagram illustrates a typical workflow for stability assessment.

Caption: A logical workflow for the stability assessment of H-Asn-OtBu HCl.

Conclusion: A Commitment to Quality

The chemical stability of H-Asn-OtBu HCl is a critical parameter that underpins its successful application in research and development. By understanding the primary degradation pathways—hydrolysis of the tert-butyl ester and deamidation of the asparagine side chain—and implementing rigorous storage and handling protocols, researchers can significantly mitigate the risk of compromising this vital reagent. Adherence to the principles of storing the compound in a cool, dry, and dark environment, coupled with careful handling to prevent moisture ingress, will ensure its integrity and contribute to the generation of reliable and reproducible scientific data. Regular analytical verification serves as the ultimate validation of these practices, confirming the quality of the material before its commitment to a synthetic route.

References

- H-Asn-OtBu.HCl. SRIRAMCHEM.

-

Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703–711. [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(8), 787–793. [Link]

-

Evaluation of the Hygroscopicity of Amino Acids Reference Materials by Thermogravimetric Analysis. ResearchGate. [Link]

Sources

The Strategic Imperative of H-Asn-OtBu HCl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of asparagine (Asn) residues into synthetic peptides is a critical, yet often challenging, step in the development of novel therapeutics and biochemical probes. The inherent chemical nature of asparagine's side-chain amide predisposes it to deleterious side reactions, including dehydration to nitriles and base-catalyzed aspartimide formation, which can compromise the integrity and yield of the final peptide product. This technical guide provides an in-depth exploration of H-Asn-OtBu HCl (L-Asparagine tert-butyl ester hydrochloride), a pivotal protected amino acid derivative designed to circumvent these challenges. We will dissect the strategic role of the tert-butyl (OtBu) protecting group, provide field-proven experimental protocols for its application in solid-phase peptide synthesis (SPPS), and discuss its broader implications in drug discovery and development.

The Asparagine Challenge: Overcoming Intrinsic Reactivity

The synthesis of peptides containing asparagine presents unique hurdles that researchers must navigate. The primary obstacles stem from the reactivity of the side-chain carboxamide.

-

Dehydration and Nitrile Formation: During the carboxyl group activation step required for peptide bond formation, particularly with carbodiimide-based reagents, the asparagine side chain can undergo dehydration to form a β-cyanoalanine residue. This irreversible modification alters the peptide's structure and function.[1]

-

Aspartimide Formation: Under both acidic and basic conditions, the backbone amide nitrogen can attack the side-chain amide, leading to the formation of a cyclic succinimide intermediate known as an aspartimide.[2] This intermediate can subsequently reopen to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, a notorious and difficult-to-separate impurity. This process is particularly problematic in Fmoc-based SPPS during the repeated piperidine treatments for Fmoc group removal.[3]

-

Poor Solubility: The unprotected Fmoc-Asn-OH derivative exhibits low solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency and lead to incomplete reactions.[2][4][5]

To mitigate these issues, the strategic use of side-chain protecting groups is paramount. H-Asn-OtBu HCl emerges as a robust solution, offering a stable yet readily cleavable protecting group for the asparagine side chain.

H-Asn-OtBu HCl: A Chemical Dissection

H-Asn-OtBu HCl is a derivative of L-asparagine where the α-carboxyl group is esterified with a tert-butyl group, and the molecule is supplied as a hydrochloride salt.[6][7][8] This specific chemical architecture is designed for optimal performance in peptide synthesis.

| Attribute | Details |

| Chemical Name | L-Asparagine tert-butyl ester hydrochloride[6] |

| Synonyms | H-Asn-Otbu·HCl, L-Asn-OtBu·HCl[8] |

| CAS Number | 63094-81-5[6][8] |

| Molecular Formula | C₈H₁₇ClN₂O₃[8] |

| Molecular Weight | 224.69 g/mol [8][9] |

| Appearance | White to off-white crystalline powder[6] |

| Solubility | Soluble in organic solvents such as methanol and DMSO[6] |

The Role of the Tert-Butyl (OtBu) Ester

The tert-butyl group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[10] Its function is to temporarily mask the reactive α-carboxyl group of the asparagine.

-

Stability: The OtBu group is highly stable under the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Nα-Fmoc protecting group.[10][11] This orthogonality is crucial for the stepwise elongation of the peptide chain without premature deprotection of the C-terminus.

-

Lability: Conversely, the OtBu ester is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support and removing other acid-labile side-chain protecting groups.[10][11]

The Significance of the Hydrochloride Salt

The hydrochloride salt form enhances the stability and shelf-life of the amino acid derivative, reducing the risk of degradation during storage.[6] It also improves the handling characteristics of the compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Asn-OtBu HCl is primarily employed in the synthesis of peptides with a C-terminal asparagine residue. The following is a detailed protocol for its incorporation using a standard Fmoc/tBu strategy.

Experimental Workflow: Anchoring the First Amino Acid

The initial step involves the coupling of H-Asn-OtBu HCl to a pre-loaded resin, typically a Wang or 2-chlorotrityl chloride resin, to generate the C-terminal asparagine residue of the target peptide.

Caption: Workflow for anchoring H-Asn-OtBu HCl to a solid support.

Step-by-Step Protocol for Anchoring to 2-Chlorotrityl Chloride Resin

This protocol is designed for a 0.5 mmol scale synthesis.

-

Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (loading capacity ~0.5 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Reagent Preparation: In a separate vial, dissolve H-Asn-OtBu HCl (2 equivalents, 1.0 mmol, 224.7 mg) and diisopropylethylamine (DIPEA) (4 equivalents, 2.0 mmol, 348 µL) in 5 mL of DCM.

-

Coupling Reaction: Drain the DCM from the swollen resin. Add the solution from step 2 to the resin.

-

Reaction Incubation: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any remaining unreacted sites on the resin, add 1 mL of methanol and agitate for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Drying: Dry the resin under vacuum to a constant weight. A small sample can be cleaved to confirm successful loading.

Subsequent Peptide Elongation and Final Cleavage

Once the C-terminal asparagine is anchored, the peptide chain is elongated through standard SPPS cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.

Caption: Standard SPPS cycle following the anchoring of H-Asn-OtBu HCl.

Upon completion of the sequence assembly, the peptide is cleaved from the resin, and all acid-labile protecting groups, including the C-terminal OtBu ester, are removed simultaneously.

-

Cleavage Cocktail: A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[12]

-

Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Broader Applications in Drug Discovery and Biochemistry

The use of H-Asn-OtBu HCl is not limited to the synthesis of peptides with C-terminal asparagine. It is a valuable building block in a variety of applications:

-

Pharmaceutical Intermediates: It serves as a key starting material in the multi-step synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][13]

-

Peptidomimetics: In the development of peptidomimetics, where the peptide backbone is modified to improve stability and bioavailability, H-Asn-OtBu HCl can be a crucial component.

-

Biochemical Probes: The synthesis of peptides containing modified asparagine residues for use as biochemical probes often relies on the robust protection afforded by the OtBu group.

Conclusion and Future Outlook

H-Asn-OtBu HCl is an indispensable tool for the modern peptide chemist. By providing robust protection for the α-carboxyl group of asparagine, it effectively mitigates the risks of common side reactions and solubility issues that have historically plagued the incorporation of this residue. Its compatibility with the standard Fmoc/tBu SPPS workflow makes it a reliable and efficient choice for the synthesis of a wide range of peptides, from simple sequences to complex therapeutic candidates. As the field of peptide-based drug discovery continues to expand, the strategic application of well-designed protected amino acids like H-Asn-OtBu HCl will remain a critical factor in the successful development of the next generation of peptide therapeutics.

References

- Vertex AI Search. The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis.

- SRIRAMCHEM. H-Asn-OtBu.HCl.

- PubMed. Synthesis and disaggregation of asparagine repeat-containing peptides.

- BenchChem. A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis.

- BenchChem. H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl.

- ChemicalBook. H-ASN-OTBU | 63094-81-5.

- PubMed. Asparagine coupling in Fmoc solid phase peptide synthesis.

- ResearchGate. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine.

- ECHEMI. H-ASN-OTBU | 63094-81-5, H-ASN-OTBU Formula.

- PubMed. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle.

- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Chem-Impex. L-Asparagine tert-butyl ester hydrochloride.

- PubMed. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis.

- Vertex AI Search. The Chemistry of Peptide Synthesis: Why N-Boc-L-Asparagine Matters.

- Parchem. H-Asn-otbu hcl (Cas 63094-81-5).

- Vertex AI Search. Amino Acid Derivatives for Peptide Synthesis.

- Google Patents. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.

- Santa Cruz Biotechnology. L-Asparagine tert-butyl ester hydrochloride | CAS 63094-81-5 | SCBT.

- Vertex AI Search. Cas no 63094-81-5 (L-Asparagine tert-Butyl Ester Hydrochloride).

- European Patent Office. Protecting groups for asparagine and glutamine in peptide synthesis - European Patent Office - EP 0292228 A2.

- J&K Scientific LLC. L-Asparagine tert-butyl ester hydrochloride | 63094-81-5.

- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- PubMed. Effect of lysine residues on the deamidation reaction of asparagine side chains.

- BenchChem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.

- MedChemExpress. H-Asp(OtBu)-OtBu.HCl | Amino Acid Derivative.

- ChemScene. 1791-13-5 | H-Asp(OtBu)-OtBu.HCl.

- BuyersGuideChem. Supplier CAS No 63094-81-5.

- ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.

- Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.

- Aapptec Peptides. Amino Acid Sidechain Deprotection.

- ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b)....

- ACS Publications. Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms | The Journal of Physical Chemistry A.

- Ruifu Chemical. H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5 L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride Purity >99.0% (HPLC).

- Vertex AI Search. Applications of H-Oic-OtBu·HCl in Pharmaceutical Research and Development.

- APExBIO. H-Asp(OMe)-OtBu. HCl - Protected Aspartic Acid Derivative.

- BenchChem. Application Notes and Protocols: H-Asp(OtBu)-OtBu.HCl in Peptidomimetic Development.

- BenchChem. A Tale of Two Protecting Groups: Z-Glu-OBzl vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis.

- Sigma-Aldrich. L -Asparagine tert-butyl ester = 98.0 TLC 63094-81-5.

- BenchChem. Application Notes: Synthesis of Pharmaceutical Intermediates with H-D-Ala-OtBu.HCl.

Sources

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. H-Asn-OtBu.HCl - SRIRAMCHEM [sriramchem.com]

- 7. benchchem.com [benchchem.com]

- 8. H-ASN-OTBU | 63094-81-5 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. 63094-81-5(L-Asparagine tert-Butyl Ester Hydrochloride) | Kuujia.com [kuujia.com]

A Technical Guide to the Strategic Application of H-Asn-OtBu HCl in Peptide Synthesis

Abstract

The incorporation of asparagine (Asn) residues into peptide sequences presents a unique set of challenges in synthetic chemistry, primarily stemming from the poor solubility of its derivatives and the propensity of its side-chain amide to undergo undesirable reactions. While solid-phase peptide synthesis (SPPS) often employs side-chain protected Fmoc-Asn(Trt)-OH to mitigate these issues, the C-terminally protected L-Asparagine tert-butyl ester hydrochloride (H-Asn-OtBu HCl) serves as a critical building block for alternative strategies, most notably in solution-phase peptide synthesis (LPPS) and fragment condensation. This in-depth technical guide elucidates the mechanism of action of H-Asn-OtBu HCl, detailing the distinct roles of its constituent moieties—the tert-butyl (OtBu) ester and the hydrochloride (HCl) salt. We will explore its strategic application, the causality behind its use in specific synthetic contexts, and provide field-proven protocols for its effective implementation, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

The Asparagine Challenge in Peptide Synthesis

The successful synthesis of complex peptides hinges on high-fidelity incorporation of each amino acid. Asparagine, however, is notoriously problematic due to two primary factors:

-

Poor Solubility : Nα-protected asparagine, such as Fmoc-Asn-OH, exhibits very low solubility in standard organic solvents like N,N-dimethylformamide (DMF) used in peptide synthesis.[1][2][3] This poor solubility can lead to precipitation during the coupling reaction, hindering reaction kinetics and resulting in incomplete incorporation and deletion sequences.[3]

-

Side-Chain Reactivity : The carboxamide group in the asparagine side chain is susceptible to two major side reactions that compromise the integrity of the final peptide:

-

Nitrile Formation : During the carboxyl group activation step required for amide bond formation, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1][2][4]

-

Aspartimide Formation : A base-catalyzed intramolecular cyclization can occur, leading to a succinimide ring intermediate known as an aspartimide.[1][5] This intermediate can subsequently undergo nucleophilic attack, resulting in a mixture of α- and β-aspartyl peptides, which are often difficult to separate.[6]

-

While side-chain protecting groups like trityl (Trt) are the standard solution in Fmoc-based SPPS to address both solubility and side reactions[2][7], H-Asn-OtBu HCl provides a different strategic advantage by protecting the C-terminus, making it ideal for solution-phase synthesis.

H-Asn-OtBu HCl: A Structural and Functional Analysis

H-Asn-OtBu HCl is L-asparagine with a free α-amino group (as a hydrochloride salt) and a C-terminus protected by a tert-butyl ester. Understanding its mechanism requires analyzing each component.

The Core Role of C-Terminal tert-Butyl (OtBu) Ester Protection

The primary function of the OtBu group is to mask the C-terminal carboxylic acid, preventing it from participating in undesired reactions.[8][9] This protection is fundamental to its utility in stepwise synthesis.

-

Mechanism of Protection : The bulky tert-butyl group sterically hinders the carboxylate, preventing it from being activated and reacting. This allows the free α-amino group to serve as the sole nucleophile for coupling with an incoming N-protected amino acid, ensuring the correct regioselectivity of peptide bond formation.

-

Orthogonality : The OtBu ester linkage is stable under the mildly basic conditions often used in peptide synthesis (e.g., for Nα-Fmoc deprotection or in situ neutralization), but it is readily cleaved by strong acids like trifluoroacetic acid (TFA).[9][10][11] This acid lability is a cornerstone of the widely used tert-butyl-based protection strategy in peptide chemistry, allowing for global deprotection at the final stage of synthesis.[12]

The Significance of the Hydrochloride (HCl) Salt

The presence of the hydrochloride salt is not trivial; it imparts crucial practical advantages.

-

Chemical Stability : As a salt, the α-amino group is protonated, rendering it non-nucleophilic and preventing self-polymerization or degradation during storage. This significantly enhances the compound's shelf-life and handling characteristics.[13]

-

Pre-reaction Neutralization : The protonated amine is unreactive in a coupling reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to the reaction mixture to liberate the free amine in situ, allowing it to act as a nucleophile and attack the activated carboxyl group of the coupling partner.

Data Presentation: Physicochemical Properties of H-Asn-OtBu HCl

| Property | Value | Significance in Synthesis |

| CAS Number | 63094-81-5 | Unique identifier for procurement and regulatory purposes. |

| Molecular Formula | C₈H₁₇ClN₂O₃ | Used for calculating molar equivalents for reactions. |

| Molecular Weight | 224.68 g/mol | Essential for accurate reagent measurement. |

| Form | White to off-white crystalline powder[13] | Indicates purity and aids in handling. |

| Solubility | Soluble in organic solvents (Methanol, DMSO)[13] | Facilitates its use in solution-phase synthesis protocols. |

| Protection Scheme | C-terminal: tert-Butyl (OtBu) | Acid-labile, providing orthogonality with base-labile groups (e.g., Fmoc). |

| N-terminal Form | Hydrochloride Salt | Enhances stability; requires in situ neutralization before coupling. |

Mechanism of Action in Synthetic Protocols

The structural features of H-Asn-OtBu HCl make it an ideal reagent for solution-phase peptide synthesis, where control over C-terminal reactivity is paramount.

Workflow in Solution-Phase Peptide Synthesis (LPPS)

In LPPS, H-Asn-OtBu HCl typically serves as the C-terminal starting building block. The synthesis proceeds by elongating the peptide chain from this residue.

Logical Workflow for Dipeptide Synthesis:

-

Activation : The carboxyl group of an Nα-protected amino acid (e.g., Fmoc-Ala-OH) is activated using a coupling reagent (e.g., HATU, HBTU).

-

Neutralization : In a separate vessel, H-Asn-OtBu HCl is dissolved in a suitable solvent (e.g., DMF) and neutralized with one equivalent of a tertiary base (e.g., DIPEA) to generate the free amine.

-

Coupling : The activated amino acid solution is added to the neutralized H-Asn-OtBu HCl solution. The free amine of asparagine attacks the activated carboxyl group, forming the peptide bond.

-

Work-up & Purification : The resulting protected dipeptide (e.g., Fmoc-Ala-Asn-OtBu) is isolated from the reaction mixture through extraction and purified, typically by crystallization or chromatography.

-

Deprotection : The Nα-Fmoc group is removed with a mild base (e.g., piperidine in DMF) to reveal the new N-terminal amine, ready for the next coupling cycle.

Visualization: LPPS Coupling with H-Asn-OtBu HCl

Caption: Acid-catalyzed cleavage of the tert-butyl ester protecting group.

Experimental Protocols and Field-Proven Insights

Trustworthy protocols are self-validating. The following methodologies are designed for high fidelity and reproducibility.

Protocol: In Situ Neutralization of H-Asn-OtBu HCl

Objective : To prepare H-Asn-OtBu HCl for a coupling reaction by generating the free amine.

Materials :

-

H-Asn-OtBu HCl

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon supply

Procedure :

-

Weigh the required amount of H-Asn-OtBu HCl (1.0 equivalent) and add it to a dry, nitrogen-flushed reaction vessel.

-

Add anhydrous DMF to dissolve the solid (concentration typically 0.2-0.5 M).

-

Cool the solution in an ice bath (0 °C) to manage any potential exotherm.

-

Slowly add DIPEA (1.0-1.05 equivalents) dropwise to the stirred solution.

-

Allow the solution to stir for 10-15 minutes at 0 °C. The neutralized solution is now ready for the addition of the activated coupling partner.

Expertise Note : Using a slight excess (1.05 eq.) of DIPEA can ensure complete neutralization, but a large excess should be avoided as it can promote side reactions, such as racemization of the activated amino acid.

Protocol: Standard Solution-Phase Coupling

Objective : To couple an N-Fmoc protected amino acid to H-Asn-OtBu.

Materials :

-

Neutralized H-Asn-OtBu solution (from Protocol 4.1)

-

N-Fmoc-amino acid (1.0 equivalent)

-

HATU (1.0 equivalent) or HBTU (1.0 equivalent)

-

DIPEA (2.0 equivalents total, including the neutralization step)

-

Anhydrous DMF

Procedure :

-

In a separate dry vessel, dissolve the N-Fmoc-amino acid (1.0 eq.) and HATU (or HBTU, 1.0 eq.) in anhydrous DMF.

-

Add DIPEA (1.0 eq.) to this activation mixture and stir for 5-10 minutes at room temperature. This is the "activated solution".

-

Slowly add the activated solution to the cold (0 °C), pre-neutralized H-Asn-OtBu solution from Protocol 4.1.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring : Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting materials.

-

Work-up : Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification : Purify the crude product by flash chromatography or recrystallization.

Causality Behind Choices :

-

Coupling Reagent : Uronium/aminium-based reagents like HATU and HBTU are preferred over carbodiimides for solution-phase synthesis involving asparagine. [14]They are highly efficient and, when used with additives like HOBt (which is part of HBTU) or HOAt (part of HATU), they significantly suppress both racemization and the dehydration of the asparagine side chain to a nitrile. [4][6]* Base : DIPEA is a bulky, non-nucleophilic base, making it ideal for both neutralization and activation without competing in the coupling reaction.

Conclusion

H-Asn-OtBu HCl is a specialized yet indispensable reagent in the peptide chemist's toolkit. Its mechanism of action is rooted in the robust, acid-labile protection of the C-terminus by the tert-butyl group, complemented by the stability afforded by its hydrochloride salt form. While not a direct substitute for side-chain protected derivatives used in SPPS, it provides an elegant and effective solution for the controlled, stepwise elongation of peptides in solution-phase synthesis and for the preparation of C-terminal asparagine peptide fragments. By understanding its chemical principles and employing validated protocols, researchers can effectively navigate the "asparagine problem" and achieve high-fidelity synthesis of complex peptide targets.

References

- BenchChem. A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis.

- Creative Peptides. The Role of Trityl Protection in Asparagine Peptide Synthesis.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Hartrampf, N., et al. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.

- BenchChem. The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Amino Acid Derivative for Peptide Synthesis.

- Google Patents. Protecting groups for asparagine and glutamine in peptide synthesis. EP0292228A2.